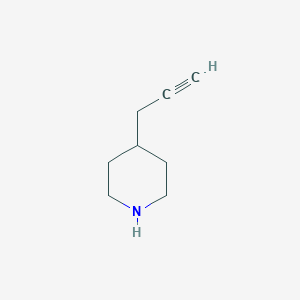

4-(Prop-2-yn-1-yl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

918870-55-0 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.20 |

IUPAC Name |

4-prop-2-ynylpiperidine |

InChI |

InChI=1S/C8H13N/c1-2-3-8-4-6-9-7-5-8/h1,8-9H,3-7H2 |

InChI Key |

STZDXUXQXGQAHH-UHFFFAOYSA-N |

SMILES |

C#CCC1CCNCC1 |

Canonical SMILES |

C#CCC1CCNCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Prop-2-yn-1-yl)piperidine: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(prop-2-yn-1-yl)piperidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and its burgeoning applications as a key building block in the creation of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Importance of the Piperidine Scaffold and the Alkyne Handle

The molecular architecture of 4-(prop-2-yn-1-yl)piperidine combines two features of high strategic value in medicinal chemistry: the piperidine ring and a terminal alkyne group. The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence is attributed to its ability to exist in a stable chair conformation, providing a three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. Furthermore, the basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptors and enzymes.

The propargyl group (prop-2-yn-1-yl) at the 4-position introduces a highly versatile and reactive terminal alkyne. This "chemical handle" opens up a gateway to a diverse range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[2][3] These reactions allow for the efficient and modular assembly of complex molecular architectures, a cornerstone of modern drug discovery.

This guide will provide a detailed exploration of 4-(prop-2-yn-1-yl)piperidine, equipping researchers with the foundational knowledge to effectively utilize this valuable synthetic intermediate.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(prop-2-yn-1-yl)piperidine consists of a piperidine ring substituted at the 4-position with a prop-2-yn-1-yl group.

Caption: Chemical structure of 4-(Prop-2-yn-1-yl)piperidine.

Table 1: Physicochemical Properties of 4-(Prop-2-yn-1-yl)piperidine and its Hydrochloride Salt

| Property | 4-(Prop-2-yn-1-yl)piperidine (Free Base, Computed) | 4-(Prop-2-yn-1-yl)piperidine Hydrochloride |

| Molecular Formula | C₈H₁₃N | C₈H₁₄ClN[4] |

| Molecular Weight | 123.20 g/mol [5] | 159.66 g/mol |

| Exact Mass | 123.1048 g/mol [5] | 159.0815 g/mol [4] |

| CAS Number | Not available | 2172188-51-9[4][6] |

| Appearance | Likely a liquid | Solid[6] |

| Solubility | Expected to be soluble in organic solvents | Soluble in water |

Synthesis of 4-(Prop-2-yn-1-yl)piperidine

A common and efficient method for the synthesis of 4-(prop-2-yn-1-yl)piperidine involves the N-alkylation of a suitable piperidine precursor. A plausible and frequently employed strategy starts with a commercially available, N-protected 4-substituted piperidine, such as tert-butyl 4-formylpiperidine-1-carboxylate. The synthesis can be envisioned to proceed through the following key steps:

-

Wittig Reaction: Conversion of the aldehyde to a vinyl group.

-

Reduction: Saturation of the double bond to an ethyl group.

-

Deprotection: Removal of the Boc protecting group.

-

Alkylation: Introduction of the propargyl group via reaction with propargyl bromide.

A detailed experimental protocol for a related synthesis of 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine provides a strong precedent for this approach.[1]

Experimental Protocol: Synthesis of 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine [1]

This multi-step synthesis illustrates the general strategy that can be adapted for the preparation of 4-(prop-2-yn-1-yl)piperidine.

-

Step 1: Synthesis of tert-Butyl (E/Z)-4-(4-methoxystyryl)piperidine-1-carboxylate: The synthesis starts with the Wittig reaction of a suitable phosphonium ylide with tert-butyl 4-formylpiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate: The double bond of the styryl group is reduced, for example, by catalytic hydrogenation, to yield the corresponding phenethyl derivative.

-

Step 3: Deprotection: The Boc protecting group is removed under acidic conditions to yield 4-(4-methoxyphenethyl)piperidine.

-

Step 4: N-Propargylation: The secondary amine is then alkylated with propargyl bromide in the presence of a base to afford the final product, 4-(4-methoxyphenethyl)-1-(prop-2-yn-1-yl)piperidine.[1]

To synthesize 4-(prop-2-yn-1-yl)piperidine, a similar strategy would be employed, starting with the appropriate 4-substituted piperidine precursor and introducing the propargyl group at the 4-position prior to any N-alkylation. A more direct approach would involve the alkylation of 4-lithiated N-Boc-piperidine with propargyl bromide, followed by deprotection.

Caption: A plausible synthetic workflow for 4-(Prop-2-yn-1-yl)piperidine.

Reactivity of the Terminal Alkyne

The synthetic utility of 4-(prop-2-yn-1-yl)piperidine lies in the reactivity of its terminal alkyne. This functional group provides a platform for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a cornerstone of modern organic synthesis for the construction of arylethynyl and vinylethynyl frameworks, which are prevalent in many biologically active molecules and functional materials. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Caption: Schematic of the Sonogashira coupling reaction with 4-(prop-2-yn-1-yl)piperidine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[3] This reaction involves the [3+2] cycloaddition of a terminal alkyne with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is a stable, aromatic linker that is often used to connect different molecular fragments in drug discovery and bioconjugation.

Caption: Schematic of the CuAAC (Click Chemistry) reaction with 4-(prop-2-yn-1-yl)piperidine.

Applications in Drug Discovery and Development

The unique combination of the piperidine scaffold and the reactive alkyne handle makes 4-(prop-2-yn-1-yl)piperidine a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in targeting various enzymes and receptors, particularly within the central nervous system.

Monoamine Oxidase (MAO) Inhibitors

Derivatives of 4-(prop-2-yn-1-yl)piperidine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Irreversible MAO-B inhibitors are used in the treatment of Parkinson's disease. The propargylamine moiety is a known pharmacophore that can form a covalent bond with the FAD cofactor of MAO enzymes, leading to irreversible inhibition. Research has shown that 1-propargyl-4-((E)-styryl)-piperidines are potent, selective, and irreversible human MAO-B inhibitors.[3]

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[7] The piperidine scaffold is a common feature in many high-affinity σ1 receptor ligands. The propargyl group can be used as a point of attachment for further structural modifications to optimize binding affinity and selectivity. For instance, complex molecules incorporating the 4-(prop-2-yn-1-yl)piperidine moiety have been synthesized and shown to exhibit high affinity for the σ1 receptor.[7]

Spectral Characterization

Definitive structural confirmation of 4-(prop-2-yn-1-yl)piperidine and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the alkyne, and the acetylenic proton. The chemical shifts and coupling patterns provide detailed information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring and the propargyl group, including the two sp-hybridized carbons of the alkyne.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond (typically around 2100-2260 cm⁻¹) and the ≡C-H stretch of the terminal alkyne (around 3250-3350 cm⁻¹). The N-H stretch of the secondary amine in the piperidine ring would also be observable (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern, particularly the cleavage of the propargyl group or fragmentation of the piperidine ring, can provide further structural information.

Conclusion and Future Perspectives

4-(Prop-2-yn-1-yl)piperidine is a strategically important building block in modern medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its true value lies in the versatility of its terminal alkyne functionality. The ability to readily participate in robust and efficient reactions like Sonogashira couplings and click chemistry allows for the rapid generation of diverse molecular libraries for biological screening.

The demonstrated utility of its derivatives as MAO inhibitors and σ1 receptor ligands highlights its potential in the development of novel therapeutics for a range of CNS disorders. As our understanding of the molecular basis of these diseases deepens, the demand for versatile and strategically designed building blocks like 4-(prop-2-yn-1-yl)piperidine will undoubtedly continue to grow. Future research will likely focus on expanding the repertoire of synthetic transformations involving this compound and exploring its application in the synthesis of probes for chemical biology and new materials.

References

-

Federal Register. Designation of 4-Piperidone as a List I Chemical. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

PubChem. 1-(Prop-2-yn-1-yl)piperidine. [Link]

-

ACS Publications. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. [Link]

-

National Center for Biotechnology Information. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. [Link]

-

National Center for Biotechnology Information. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 1-(Prop-2-yn-1-yl)piperidine | C8H13N | CID 336652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Piperidone synthesis [organic-chemistry.org]

- 7. Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of Propargylpiperidine Isomers in Drug Discovery

The following technical guide details the structural, physicochemical, and functional distinctions between N-propargylpiperidine and 4-propargylpiperidine .

Executive Summary

In medicinal chemistry, the positioning of a functional group dictates not only the synthetic accessibility of a molecule but also its pharmacodynamic profile. N-propargylpiperidine (1-(prop-2-yn-1-yl)piperidine) and 4-propargylpiperidine (4-(prop-2-yn-1-yl)piperidine) are structural isomers sharing the formula

-

N-propargylpiperidine is a functional warhead .[1] The propargyl group attached directly to the nitrogen reduces basicity and acts as a "suicide substrate" for enzymes like Monoamine Oxidase B (MAO-B).[1]

-

4-propargylpiperidine is a bifunctional scaffold .[1] The propargyl group is distal to the nitrogen, preserving the secondary amine’s high basicity and ability to participate in hydrogen bonding, while providing a steric-free handle for "Click" chemistry or PROTAC linker elongation.[1]

Physicochemical & Structural Profiling[2]

The shift of the propargyl group from the nitrogen atom (Position 1) to the carbon ring (Position 4) drastically alters the electronic environment of the amine.[1]

Table 1: Comparative Physicochemical Data

| Property | N-Propargylpiperidine | 4-Propargylpiperidine |

| Structure Type | Tertiary Amine | Secondary Amine |

| CAS Number | 5799-75-7 | 2172188-51-9 (HCl salt) |

| Predicted pKa (Conjugate Acid) | ~7.8 - 8.2 | ~10.8 - 11.2 |

| H-Bond Donor Count | 0 | 1 (NH) |

| H-Bond Acceptor Count | 1 | 1 |

| Electronic Effect | Electron-withdrawing alkyne lowers N-basicity via | Alkyne is insulated by 2 carbons; N-basicity resembles parent piperidine.[1] |

| Primary Application | Covalent Inhibitor (MAO), Reagent | Linker / Building Block |

Structural Conformation Analysis[1]

-

N-Propargyl: The propargyl group prefers the equatorial position to minimize 1,3-diaxial interactions, but the N-lone pair is less available for protonation due to the inductive withdrawal of the

-hybridized alkyne carbon.[1] -

4-Propargyl: The piperidine ring exists predominantly in a chair conformation.[1] The propargyl group at C4 will adopt an equatorial orientation to maximize stability (

kcal/mol vs axial).[1] The secondary amine remains highly basic and sterically accessible.[1]

Synthetic Pathways[3][4][5]

The synthesis of these two isomers requires distinct retrosynthetic logic. N-propargylpiperidine is accessible via direct alkylation, whereas 4-propargylpiperidine requires ring construction or modification of a 4-substituted precursor.[1]

Diagram 1: Synthetic Logic Flow

Caption: Comparative synthetic workflows. Top: Direct N-alkylation.[1] Bottom: C4-functionalization via organometallic addition and reduction.

Detailed Protocols

Protocol A: Synthesis of N-Propargylpiperidine (Direct Alkylation)

Mechanism:

-

Reagents: Piperidine (1.0 equiv), Propargyl Bromide (1.1 equiv, 80% in toluene), Potassium Carbonate (

, 2.0 equiv), Acetone (Solvent).[1] -

Procedure:

-

Suspend

in acetone at 0°C. -

Add piperidine dropwise.[1]

-

Slowly add propargyl bromide (exothermic reaction).[1]

-

Stir at room temperature for 4–6 hours.

-

Filter salts and concentrate the filtrate.[1]

-

Purification: Distillation under reduced pressure (bp ~55-57°C at 12 Torr) or silica gel chromatography (Hexane/EtOAc).[1]

-

Protocol B: Synthesis of 4-Propargylpiperidine (Stepwise Construction)

Mechanism: Nucleophilic addition to ketone followed by reduction. Note: This compound is often sourced commercially as the HCl salt due to the multi-step synthesis.[1]

-

Protection: Protect 4-piperidone (e.g., N-Boc-4-piperidone).[1]

-

Addition: React with propargyl magnesium bromide in THF at -78°C to yield N-Boc-4-hydroxy-4-propargylpiperidine.

-

Reduction/Deoxygenation:

-

Method 1 (Barton-McCombie): Convert alcohol to thiocarbonate, then radical reduction (

).[1] -

Method 2 (Elimination-Hydrogenation): Dehydrate to the alkene (using

/Pyridine) followed by controlled catalytic hydrogenation (careful not to reduce the alkyne; typically requires specific catalysts like Lindlar or transfer hydrogenation, though difficult).[1] -

Preferred Industrial Route: Reduction of 4-(prop-2-ynyl)pyridine using catalytic hydrogenation (Pt/C) or Birch reduction conditions.

-

-

Deprotection: Removal of N-Boc (TFA/DCM) yields the free secondary amine.[1]

Reactivity & Functional Applications[5][6]

The "Click" Chemistry Differential

Both molecules contain a terminal alkyne suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] However, the steric environment differs.[1]

-

N-Propargyl: The alkyne is tethered to the bulky piperidine nitrogen.[1] Steric hindrance is moderate.[1] The resulting triazole is directly coupled to the basic center, which can influence the pKa of the triazole protons.[1]

-

4-Propargyl: The alkyne is extended on a flexible methylene chain.[1] It is sterically unencumbered, making it an ideal "handle" for attaching large fluorophores or E3 ligase ligands (in PROTACs) without disrupting the binding mode of the piperidine ring itself.[1]

Diagram 2: Pharmacological Logic (SAR)

Caption: Pharmacological divergence. Left: N-propargyl activation mechanism in MAO inhibition.[1] Right: 4-propargyl utility as a scaffold.

Medicinal Chemistry Case Studies

Case Study 1: MAO-B Inhibition (The N-Propargyl Mechanism)

The N-propargyl moiety is a "privileged structure" in neurodegenerative drug design (e.g., Selegiline, Rasagiline).[1]

-

Mechanism: The enzyme MAO-B oxidizes the tertiary amine to an iminium ion.[1] This activates the adjacent alkyne/allene, which then forms a covalent bond with the N(5) atom of the enzyme's FAD cofactor.[1]

-

Why 4-Propargyl Fails Here: In 4-propargylpiperidine, oxidation of the secondary amine to an imine does not electronically activate the distal alkyne (separated by 2-3 carbons). Therefore, 4-propargyl derivatives are generally not mechanism-based inactivators of MAO.[1]

Case Study 2: Fragment-Based Drug Discovery (FBDD)

4-Propargylpiperidine is a superior scaffold for FBDD.[1]

-

Scenario: A researcher identifies a piperidine-based hit that binds to a receptor via an ionic interaction (salt bridge) with the secondary amine.[1]

-

Problem: N-alkylation (to add a linker) destroys the NH donor and lowers basicity, potentially killing potency.[1]

-

Solution: Use 4-propargylpiperidine .[1] The secondary amine remains available for the salt bridge.[1] The C4-alkyne points into solvent space, allowing the attachment of a library of fragments via Click chemistry to probe adjacent pockets without disrupting the core binding interaction.[1]

References

-

MAO Inhibition Mechanism: Binda, C., et al. "Structure-function relationships in monoamine oxidase inhibitors."[1] Current Medicinal Chemistry, 2011.[1][2]

-

N-Propargyl Synthesis: "1-(Prop-2-yn-1-yl)piperidine Properties and Synthesis." BenchChem, 2024.[1]

-

Piperidine Basicity Trends: "Relative Basicity of Amines and Other Compounds." Chemistry LibreTexts, 2019.[1]

-

Propargyl Building Blocks: "Recent Advances in the Synthesis of Propargyl Derivatives." MDPI Molecules, 2023.[1]

-

4-Substituted Piperidine Synthesis: "Synthesis of 4-piperidones and derivatives." Organic Chemistry Portal.

Sources

4-(2-propynyl)piperidine molecular weight and formula

The following technical guide details the chemical identity, synthesis, and application of 4-(2-propynyl)piperidine , a critical bifunctional building block in medicinal chemistry.

Core Identity, Synthesis Protocols, and Applications in Drug Discovery

Chemical Identity & Physical Specifications

4-(2-propynyl)piperidine (also known as 4-propargylpiperidine) is a heterocyclic amine characterized by a piperidine ring substituted at the 4-position with a propargyl group.[1] This structural motif serves as a versatile pharmacophore and a "clickable" handle for fragment-based drug design (FBDD) and PROTAC linker synthesis.[1]

Molecular Data Matrix[1]

| Property | Specification | Notes |

| IUPAC Name | 4-(prop-2-yn-1-yl)piperidine | Common: 4-Propargylpiperidine |

| CAS Number | 2172188-51-9 | Refers to the Hydrochloride (HCl) salt form |

| Molecular Formula | C₈H₁₃N (Free Base)C₈H₁₄ClN (HCl Salt) | Free base is prone to oxidation; salt is stable.[1] |

| Molecular Weight | 123.20 g/mol (Free Base)159.66 g/mol (HCl Salt) | Monoisotopic Mass: 123.1048 Da |

| Physical State | White to off-white solid (HCl Salt) | Free base is a viscous oil/low-melting solid.[1] |

| Solubility | DMSO, Methanol, Water (Salt) | Free base is soluble in DCM, EtOAc.[1] |

| pKa (Calc.) | ~10.8 (Piperidine NH) | Highly basic secondary amine.[1] |

Structural Significance

The molecule features two distinct reactive centers:

-

Secondary Amine (N-H): Nucleophilic center for amide coupling, reductive amination, or SNAr reactions.[1]

-

Terminal Alkyne (C≡CH): Electrophilic/Nucleophilic handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling.[1]

Synthesis & Manufacturing Protocol

The synthesis of 4-(2-propynyl)piperidine requires a carbon-chain extension strategy.[1] Direct alkylation of piperidine is non-selective.[1] The field-proven route utilizes N-Boc-4-(tosyloxymethyl)piperidine as a verified electrophile for acetylide displacement.[1]

Retrosynthetic Analysis

The target is disconnected at the propargyl-methylene bond.[1] The most robust forward synthesis involves nucleophilic displacement of a leaving group (Tosylate/Mesylate) on the piperidine side-chain by a metal acetylide.[1]

Step-by-Step Experimental Protocol

Note: All reactions involving lithium acetylide must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Activation of the Alcohol

Precursor: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Commercially available).[1]

-

Dissolution: Dissolve 1.0 eq of precursor in anhydrous Dichloromethane (DCM).

-

Reagents: Add 1.5 eq Triethylamine (Et₃N) and 0.1 eq DMAP (catalyst). Cool to 0°C.[1][2]

-

Addition: Add 1.2 eq p-Toluenesulfonyl chloride (TsCl) portion-wise.

-

Workup: Warm to RT, stir 4h. Wash with 1N HCl, then Brine.[1] Dry over Na₂SO₄.[1]

-

Yield: Quantitative formation of Intermediate A (N-Boc-4-tosyloxymethylpiperidine).

Step 2: C-C Bond Formation (Key Step)

Reagent: Lithium acetylide ethylenediamine complex (Stable solid source of acetylide).

-

Solvent System: Dissolve Intermediate A (1.0 eq) in anhydrous DMSO (0.3 M concentration). DMSO is critical for solubilizing the acetylide complex.

-

Displacement: Add Lithium acetylide ethylenediamine complex (2.5 eq) in one portion.

-

Reaction: Heat to 35–40°C for 16 hours. Caution: Exothermic.[1]

-

Quench: Pour mixture onto ice-water. Extract with Methyl tert-butyl ether (MTBE) or EtOAc.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc) yields Intermediate B (tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate).[1]

Step 3: Deprotection to Salt Form

-

Acidolysis: Dissolve Intermediate B in 1,4-Dioxane.

-

Cleavage: Add 4N HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Isolation: The product precipitates as the hydrochloride salt.[1] Filter, wash with diethyl ether, and dry under vacuum.[1]

Synthesis Workflow Diagram

Figure 1: Validated synthetic route from commercial precursors to the target HCl salt.

Applications in Drug Discovery

PROTAC Linker Design

4-(2-propynyl)piperidine is a "privileged structure" for Proteolysis Targeting Chimeras (PROTACs).[1]

-

Piperidine Head: Can be derivatized to bind E3 ligases (e.g., via alkylation to cereblon ligands) or target proteins.[1]

-

Alkyne Tail: Provides a rigid, linear spacer that can be "clicked" to a PEG chain or another ligand without introducing bulky, labile functional groups.[1]

Fragment-Based Drug Design (FBDD)

In fragment libraries, this molecule serves as a probe for sub-pockets requiring a basic amine (ionic interaction with Asp/Glu residues) and a hydrophobic extension (alkyne chain).[1] The terminal alkyne allows rapid library expansion via:

-

Triazole Formation: Reaction with organic azides to form 1,2,3-triazoles (bioisosteres of amides).[1]

-

Sonogashira Coupling: Reaction with aryl halides to extend the carbon skeleton into deep hydrophobic pockets.[1]

Application Logic Flow

Figure 2: Divergent functionalization strategy utilizing the orthogonal reactivity of the amine and alkyne.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria:

| Method | Expected Signal Signature |

| ¹H NMR (DMSO-d₆) | δ 8.8-9.2 ppm (br s, 2H, NH₂⁺); δ 2.8-3.2 ppm (m, 4H, Piperidine ring); δ 2.3 ppm (t, 1H, Alkyne CH); δ 2.1 ppm (dd, 2H, Propargyl CH₂).[1] |

| ¹³C NMR | Distinct peaks for alkyne carbons at ~82 ppm (internal) and ~71 ppm (terminal).[1] Piperidine carbons at ~43 ppm (N-C) and ~33 ppm (C4).[1] |

| Mass Spectrometry | ESI+ [M+H]⁺ = 124.1 m/z . |

References

-

Preparation of Bifunctional Molecules. World Intellectual Property Organization, WO2021077010A1, 2021.[1]

- Primary source for the Lithium Acetylide displacement protocol on the piperidine scaffold.

-

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. MedChemExpress, Product Data Sheet.[1]

- Verification of the N-Boc intermediate availability and PROTAC linker applic

-

4-(Prop-2-yn-1-yl)piperidine hydrochloride. Sigma-Aldrich (MilliporeSigma), CAS 2172188-51-9.[1]

- Confirmation of CAS number and salt form availability.

-

Synthesis of 4-substituted piperidines. Organic Letters, 2007, 9(9), 1773-1776.

- Background on palladium-catalyzed cross-coupling for 4-substituted piperidines.

Sources

The Alkyne-Functionalized Piperidine Scaffold: A Technical Guide for Advanced Drug Discovery

Introduction: The Enduring Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, found in a vast number of natural products and marketed pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle is a privileged scaffold, meaning it is a structural motif that frequently appears in bioactive compounds.[2] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional orientations that facilitate precise interactions with biological targets.[3] Piperidine derivatives are integral to drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][4]

The strategic introduction of an alkyne functionality at the 4-position of the piperidine ring creates a uniquely versatile building block. The terminal alkyne serves as a powerful chemical handle for a variety of highly efficient and selective coupling reactions. This guide provides an in-depth exploration of the synthesis, characterization, and application of 4-substituted piperidine alkyne building blocks, offering field-proven insights for researchers and professionals in drug development.

Core Synthetic Strategies: From Ketone to Alkyne

The most common and practical starting material for the synthesis of 4-ethynylpiperidine derivatives is the commercially available N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[5] The central challenge lies in the efficient one-carbon homologation of the ketone to a terminal alkyne. Two primary methods have proven to be robust and scalable for this transformation: the Corey-Fuchs reaction and the Ohira-Bestmann modification.

Diagram: Synthetic Pathways to N-Boc-4-ethynylpiperidine

Caption: Key synthetic routes from N-Boc-4-piperidone to the target alkyne.

Method 1: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that reliably converts aldehydes or ketones into terminal alkynes.[6]

-

Formation of the Dibromo-olefin: The first step involves the reaction of N-Boc-4-piperidone with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction, analogous to a Wittig reaction, forms the corresponding 1,1-dibromo-olefin intermediate. The driving force for this step is the formation of the highly stable triphenylphosphine oxide byproduct.

-

Metal-Halogen Exchange and Elimination: The isolated dibromo-olefin is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C). The first equivalent of base induces an elimination of HBr to form a bromoalkyne intermediate. The second equivalent facilitates a metal-halogen exchange, creating a lithium acetylide, which upon aqueous workup, yields the desired terminal alkyne.

Experimental Protocol 1: Synthesis of N-Boc-4-ethynylpiperidine via Corey-Fuchs Reaction

Materials:

-

N-Boc-4-piperidone

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

Part A: Synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

-

To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.0 eq.) portion-wise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dibromo-olefin intermediate as a white solid.

Part B: Synthesis of tert-butyl 4-ethynylpiperidine-1-carboxylate

-

Dissolve the dibromo-olefin intermediate (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add n-BuLi (2.1 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-ethynylpiperidine as a white solid or colorless oil.

Method 2: The Ohira-Bestmann Modification

A milder and often more convenient alternative to the Corey-Fuchs reaction is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[7][8][9][10][11] This one-pot procedure converts an aldehyde directly to a terminal alkyne using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base like potassium carbonate (K₂CO₃) in methanol.[7] This method avoids the use of strong organolithium bases and cryogenic temperatures, making it more amenable to substrates with base-sensitive functional groups.[8][9] The synthesis first requires the conversion of N-Boc-4-piperidone to the corresponding aldehyde, which can be achieved through a Wittig reaction followed by hydrolysis.[12]

Characterization of 4-Substituted Piperidine Alkyne Building Blocks

Thorough characterization is essential to confirm the structure and purity of the synthesized building blocks. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

| Technique | Key Diagnostic Features for N-Boc-4-ethynylpiperidine |

| ¹H NMR | Singlet around 1.45 ppm (9H, Boc group)Multiplets for the piperidine ring protonsSinglet or narrow triplet for the acetylenic proton (~2.0-2.5 ppm) |

| ¹³C NMR | Signals for the Boc group carbons (~28.4, 79.5 ppm)Signals for the piperidine ring carbonsTwo distinct signals for the alkyne carbons (~68 ppm for the substituted carbon and ~83 ppm for the terminal carbon) |

| IR | A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the C-H stretch of the terminal alkyne.A weak absorption band around 2100 cm⁻¹ for the C≡C stretch.A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the Boc protecting group. |

Applications in Drug Discovery: The Power of the Alkyne Handle

The terminal alkyne on the 4-substituted piperidine is not merely a structural feature but a gateway to a vast chemical space through highly efficient and orthogonal coupling reactions.

Diagram: Key Coupling Reactions of 4-Ethynylpiperidine

Caption: Major applications of the alkyne functionality in cross-coupling reactions.

Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction is exceptionally powerful for creating carbon-carbon bonds under mild conditions and tolerates a wide array of functional groups.[13][14] For drug discovery, this allows for the direct linkage of the piperidine scaffold to various aromatic and heteroaromatic systems, enabling extensive Structure-Activity Relationship (SAR) studies.

Key Parameters for a Successful Sonogashira Coupling:

-

Palladium Catalyst: Typically a Pd(0) source, such as Pd(PPh₃)₄, or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ that is reduced in situ.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the reaction, though copper-free protocols exist.

-

Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne.

-

Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are typically used.

Experimental Protocol 2: Sonogashira Coupling of N-Boc-4-ethynylpiperidine with an Aryl Bromide

Materials:

-

N-Boc-4-ethynylpiperidine

-

Aryl bromide (e.g., 4-bromotoluene)

-

PdCl₂(PPh₃)₂

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃), anhydrous and deoxygenated

-

Tetrahydrofuran (THF), anhydrous and deoxygenated

-

Diatomaceous earth

-

Ethyl acetate/Hexanes for chromatography

Step-by-Step Methodology:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), N-Boc-4-ethynylpiperidine (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.06 eq.), and PPh₃ (0.12 eq.).

-

Add anhydrous, deoxygenated THF and triethylamine via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[15][] The premier example is the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[15][] This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions. The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can engage in hydrogen bonding and dipole interactions, often mimicking a peptide bond. This makes the CuAAC reaction an invaluable tool for bioconjugation, fragment-based drug design, and the synthesis of complex molecular architectures.

Purification and Handling of Piperidine Derivatives

The basic nature of the piperidine nitrogen can present challenges during purification by silica gel chromatography, often leading to tailing of the product peak. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), can be added to the eluent.[3] Alternatively, using a different stationary phase like alumina can be effective.[3]

Deprotection Strategies

The final step in many synthetic sequences is the removal of the N-Boc protecting group to liberate the secondary amine. This is typically achieved by treatment with a strong acid.

Common Deprotection Conditions:

| Reagent | Solvent | Typical Conditions | Considerations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA in DCM, RT, 1-2h | Highly effective, but TFA is corrosive and requires careful handling. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M HCl solution, RT, 1-4h | Provides the hydrochloride salt directly, which can be advantageous for solubility and stability. |

It is crucial to ensure that the chosen deprotection conditions are compatible with other functional groups in the molecule. The alkyne functionality is generally stable to acidic conditions used for Boc removal.[5][17]

Conclusion

4-Substituted piperidine alkyne building blocks represent a powerful and versatile platform for modern drug discovery. Their synthesis is well-established, relying on robust and scalable chemical transformations. The true value of these building blocks lies in the utility of the terminal alkyne as a versatile handle for constructing complex molecular architectures through high-yielding and selective coupling reactions like the Sonogashira coupling and CuAAC click chemistry. By mastering the synthesis and application of these key intermediates, medicinal chemists can significantly accelerate the discovery and development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

- Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN108947471A.

-

SynArchive. Corey-Fuchs Reaction. [Link]

-

Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Plenio, H., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2009(19), 3141-3153. [Link]

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 237-251. [Link]

-

ACS Publications. (2021). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

-

MDPI. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 23(24), 15993. [Link]

-

Chen, Y., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(1), 101135. [Link]

-

Kumar, R., & Singh, V. (2022). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 12(45), 29299-29321. [Link]

-

Alam, O., et al. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 157, 109-139. [Link]

-

ResearchGate. (2018). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

-

Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

-

Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

Beilstein Archives. (2022). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. [Link]

-

Journal of the American Chemical Society. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

-

MDPI. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9154-9164. [Link]

-

PubMed. (2010). Preparation of enantiopure substituted piperidines containing 2-alkene or 2-alkyne chains: application to total syntheses of natural quinolizidine-alkaloids. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

StackExchange. (2017). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. [Link]

-

PubMed Central. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Teledyne ISCO. (2012). Purification of Alkaloids. [Link]

-

PubMed Central. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. [Link]

-

ACS Publications. (2023). Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. Organic Letters. [Link]

-

Chemistry LibreTexts. (2020). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

SciSpace. (2019). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

PubChem. Tert-butyl 4-iodopiperidine-1-carboxylate. [Link]

-

Chem-Station. (2014). Seyferth-Gilbert Alkyne Synthesis. [Link]

Sources

- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine | MDPI [mdpi.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7547789B2 - Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine - Google Patents [patents.google.com]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Click Chemistry [organic-chemistry.org]

- 17. reddit.com [reddit.com]

Commercial Suppliers & Technical Guide: 4-(Prop-2-yn-1-yl)piperidine

[1][2][3]

CAS Registry Numbers:

-

HCl Salt: 2172188-51-9

-

Boc-Precursor: 301185-41-1[1]

-

Free Base: (Rarely sold directly due to stability/handling; see HCl salt)

Part 1: Executive Technical Summary

4-(Prop-2-yn-1-yl)piperidine is a bifunctional scaffold utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers. It features a secondary amine (nucleophilic handle) and a terminal alkyne (bioorthogonal "click" handle) separated by a piperidine ring.

Critical Sourcing Warning: A common procurement error is the accidental purchase of 1-(prop-2-yn-1-yl)piperidine (CAS 5799-75-7).

-

Target Molecule (C4-substituted): Alkyne attached to the carbon at position 4. Used for extending linkers while maintaining basicity at the nitrogen.

-

Common Imposter (N-substituted): Alkyne attached to the nitrogen. This blocks the amine functionality, rendering the molecule useless for amide coupling or reductive amination.

Part 2: Commercial Supply Landscape[1]

The supply chain for this molecule is bifurcated into Direct Salts and Protected Precursors . For most research applications, purchasing the Boc-protected precursor is the superior strategy due to higher commercial purity and shelf stability.

The "Boc-Strategy" (Recommended)

Most major building block vendors stock the Boc-protected form: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 301185-41-1).

-

Why this route? The free secondary amine is prone to oxidation and formation of carbamates with atmospheric CO₂. The Boc group protects the amine, ensuring you receive a free-flowing solid rather than a hygroscopic oil.

-

Key Suppliers:

-

BLDpharm: High stock reliability for the Boc-intermediate.

-

Ambeed / Combi-Blocks: Frequent stock of the Boc-analog.[2]

-

Enamine: Specializes in the synthesis of such sp³-rich heterocycles; excellent for bulk scale-up.

-

Direct Salt Sourcing (HCl)

If immediate use is required without deprotection steps, the Hydrochloride salt is the only stable option.

-

Key Suppliers:

-

Sigma-Aldrich (Merck): Lists the HCl salt (CAS 2172188-51-9).

-

Specialty Vendors: Check ChemScene or MedChemExpress for "4-propargylpiperidine HCl".

-

Sourcing Decision Matrix

Figure 1: Strategic decision tree for sourcing. Route A is recommended for synthetic chemistry labs to ensure maximum purity.

Part 3: Technical Specifications & QC Protocol

When validating the material, specific impurities related to the synthesis (likely Wittig olefination followed by reduction) must be checked.

Quality Control Parameters

| Parameter | Specification | Method | Critical Note |

| Appearance | White to off-white solid | Visual | Yellowing indicates amine oxidation. |

| Purity | ≥ 95% (Target >98%) | HPLC/LCMS | Watch for regioisomers. |

| Identity | Matches Ref. Std. | 1H NMR | Verify Propargyl vs. Allyl signals. |

| Salt Counterion | Cl⁻ or TFA⁻ | Ion Chromatography | Critical for stoichiometry in next step. |

| Residual Solvent | < 5000 ppm | GC-HS | Boc-deprotection often leaves Dioxane/DCM. |

Structural Validation (NMR Diagnostics)

To confirm you received the correct C4-isomer and not the N-isomer , check the ¹H NMR (CDCl₃ or DMSO-d₆):

-

The Alkyne Proton: Look for a triplet (

) around 2.0–2.1 ppm ( -

The Propargyl Methylene: Look for a doublet of doublets (

) or broad doublet around 2.1–2.2 ppm .-

Differentiation: In the N-substituted isomer (1-propargyl), the methylene attached to the nitrogen appears significantly downfield, typically around 3.3–3.4 ppm . If your propargyl

is at 3.3 ppm, you have the wrong compound.

-

Synthesis & Impurity Workflow

Figure 2: Synthetic pathway analysis highlighting potential impurities (phosphine oxides and over-reduced alkanes) to watch for in the Certificate of Analysis.

Part 4: Handling & Applications

Deprotection Protocol (From Boc-Precursor)

If purchasing CAS 301185-41-1:

-

Dissolve Boc-precursor in DCM (5 mL/mmol).

-

Add TFA (2 mL/mmol) dropwise at 0°C.

-

Stir at RT for 2 hours (monitor by TLC/LCMS).

-

Workup: Concentrate to dryness. The residue is the TFA salt .

-

Note: For use in nucleophilic substitutions, neutralize the salt in situ with DIPEA/TEA. Do not attempt to isolate the free base by extraction unless strictly necessary, as it may be volatile or unstable.

-

Stability

-

Storage: Store the HCl or TFA salt at -20°C under inert atmosphere (Argon/Nitrogen).

-

Alkyne Sensitivity: Avoid storage in metal containers (risk of acetylide formation).

References

-

Sigma-Aldrich. Product Specification: 4-(Prop-2-yn-1-yl)piperidine hydrochloride. Link (Representative link for structural class).

-

PubChem. Compound Summary: tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS 301185-41-1).[1] Link

-

BLDpharm. Technical Data Sheet: CAS 301185-41-1. Link

-

Enamine. Building Blocks: Bicyclic and Functionalized Piperidines. Link

Methodological & Application

Application Note: Synthesis of 4-(prop-2-yn-1-yl)piperidine from tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Executive Summary

This technical guide details the synthesis of 4-(prop-2-yn-1-yl)piperidine hydrochloride (Target Molecule) from the commercially available tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Starting Material).

The synthetic strategy employs the Bestmann-Ohira Reagent (BOR) for the direct one-carbon homologation of the aldehyde to a terminal alkyne. This method is selected over the traditional Corey-Fuchs reaction due to its operational simplicity, mild conditions (room temperature, weak base), and superior atom economy. The final step involves standard acid-mediated deprotection of the N-Boc group to yield the stable hydrochloride salt.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Reaction Pathway

Retrosynthetic Logic

The target molecule contains a terminal alkyne attached to a piperidine ring via a methylene linker. The starting material provides the aldehyde oxidation state at the correct carbon count (2-oxoethyl side chain).

-

Transformation Required: Conversion of aldehyde (

) to terminal alkyne ( -

Selected Method: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification) .

-

Mechanism:[1][2][3][4][5][6] The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) undergoes base-mediated methanolysis to generate the active dimethyl (diazomethyl)phosphonate anion in situ. This species reacts with the aldehyde in a Wittig-like fashion, followed by elimination of nitrogen to form the alkyne.[3]

-

Advantages of Bestmann-Ohira vs. Corey-Fuchs

| Feature | Bestmann-Ohira (Selected) | Corey-Fuchs (Alternative) |

| Steps | 1 (One-pot) | 2 (Gem-dibromide formation |

| Reagents | BOR, K₂CO₃, MeOH | CBr₄, PPh₃, n-BuLi (or LDA) |

| Conditions | Ambient Temp, Weak Base | Cryogenic (-78°C), Strong Base |

| Waste | Phosphate salts (water soluble) | Triphenylphosphine oxide (difficult removal) |

Process Workflow

[1][8][9][10][11][12]

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Objective: Conversion of the aldehyde side chain to a terminal alkyne.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[7][8] | Amount (Example) | Role |

| Start Material (CAS 142374-19-4) | 227.30 | 1.0 | 1.00 g (4.40 mmol) | Substrate |

| Bestmann-Ohira Reagent (BOR)* | 192.11 | 1.2 | 1.01 g (5.28 mmol) | Homologation Reagent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 1.22 g (8.80 mmol) | Base |

| Methanol (anhydrous) | 32.04 | - | 15 mL | Solvent (Critical) |

*Note: BOR = Dimethyl (1-diazo-2-oxopropyl)phosphonate. Often sold as a 10% solution in acetonitrile or neat oil.

Detailed Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Solvent Charge: Add anhydrous Methanol (15 mL) to the flask.

-

Critical Insight: Methanol is required to deacetylate the BOR reagent, generating the reactive diazo-phosphonate species in situ. Do not substitute with aprotic solvents like THF or DCM alone.

-

-

Substrate Addition: Add Start Material (1.00 g) and Potassium Carbonate (1.22 g) to the methanol. Stir until a suspension forms.

-

Reagent Addition: Add the Bestmann-Ohira Reagent (1.01 g) dropwise at room temperature (20–25 °C).

-

Observation: Mild gas evolution (

) may be observed.

-

-

Reaction: Stir the mixture at room temperature for 4–16 hours.

-

Monitoring: Check by TLC (Hexanes/EtOAc 4:1). The aldehyde spot (Start Material) should disappear, and a less polar spot (Alkyne) should appear. Stain with KMnO₄ (alkyne oxidizes) or Ninhydrin (inactive for Boc).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

-

Separate the organic layer.[4] Extract the aqueous layer once more with Ethyl Acetate (30 mL).

-

Wash combined organics with Brine (saturated NaCl, 30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes).-

Yield Expectation: 85–95% as a colorless oil or low-melting solid.

-

Step 2: Deprotection to 4-(prop-2-yn-1-yl)piperidine hydrochloride

Objective: Removal of the Boc protecting group to release the secondary amine.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[7][8] | Amount | Role |

| Boc-Alkyne Intermediate | 223.31 | 1.0 | 0.85 g (3.8 mmol) | Substrate |

| 4M HCl in Dioxane | 36.46 | 10.0 | 9.5 mL | Acid Source |

| Diethyl Ether | 74.12 | - | 20 mL | Precipitation Solvent |

Detailed Procedure

-

Dissolution: Dissolve the purified Boc-Alkyne Intermediate (0.85 g) in minimal Dioxane (2 mL) or DCM (2 mL) in a 25 mL RBF.

-

Acidolysis: Add 4M HCl in Dioxane (9.5 mL) slowly at 0 °C (ice bath).

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Monitoring: LCMS should show complete loss of the Boc-protected mass (M+H = 224) and appearance of the amine mass (M+H = 124).

-

-

Isolation:

-

The product often precipitates as a white solid during the reaction.

-

Dilute the mixture with Diethyl Ether (20 mL) to maximize precipitation.

-

Filter the solid under vacuum (or Nitrogen pressure).

-

Wash the filter cake with cold Ether (2 x 10 mL) to remove excess HCl and byproducts.

-

-

Drying: Dry the solid under high vacuum for 4 hours to remove trace dioxane.

-

Final Product:4-(prop-2-yn-1-yl)piperidine hydrochloride .

-

Appearance: White to off-white hygroscopic solid.

-

Analytical Validation

Expected NMR Data (Free Base equivalent)

To confirm the structure, a small aliquot of the salt can be neutralized with

-

¹H NMR (400 MHz, CDCl₃):

-

2.60 (td, 2H, piperidine

-

Key Diagnostic: The triplet at ~2.10 ppm confirms the terminal alkyne proton. The doublet of doublets at ~2.15 ppm confirms the methylene linker attached to the alkyne.

-

2.60 (td, 2H, piperidine

Mass Spectrometry

-

ESI-MS (+): Calculated for

. Found: 124.1.

Safety & Troubleshooting

Hazard Control

-

Bestmann-Ohira Reagent: Diazo compounds can be energetic. While BOR is more stable than diazomethane, avoid heating the neat reagent above 40 °C. Store in a refrigerator.

-

HCl/Dioxane: Corrosive and fuming. Use in a fume hood.

-

Alkyne Handling: Terminal alkynes can form acetylides with heavy metals (Cu, Ag). Avoid using metal spatulas or needles if possible during the final stages to prevent trace contamination.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Incomplete Conversion (Step 1) | Old BOR reagent (hydrolyzed).[9][8] | Check reagent quality. Ensure Methanol is anhydrous.[5] Add 0.5 equiv more BOR. |

| Low Yield (Step 1) | Volatility of product. | The Boc-alkyne is relatively small. Do not leave on high vacuum for extended periods (>1 hr) if the oil bath was warm. |

| Gummy Solid (Step 2) | Hygroscopic salt. | Triturate the gum with anhydrous Ether or Hexanes/Ether (1:1) and sonicate to induce crystallization. |

References

-

Bestmann-Ohira Reagent Overview: Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[1][3] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996 , 521–522.[1][3]

-

Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C.; Weerasooriya, U. "Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology." J. Org.[1][3] Chem., 1979 , 44, 4997–4998.[1]

-

Reagent Preparation & Properties: "Bestmann-Ohira Reagent: Alkynes from Aldehydes." Sigma-Aldrich Technical Bulletin.

-

Starting Material Data: "tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate."[8][10][11] PubChem Compound Summary.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 4. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 5. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate - CAS:142374-19-4 - Abovchem [abovchem.com]

Application Note: 4-(prop-2-yn-1-yl)piperidine in PROTAC Design

This Application Note and Protocol guide is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD). It details the strategic application of 4-(prop-2-yn-1-yl)piperidine —a rigid, clickable, and solubility-enhancing linker motif—in the synthesis of PROTAC libraries.

Introduction & Design Logic

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of physicochemical properties (solubility, permeability) and ternary complex stability. While Polyethylene Glycol (PEG) linkers are common, they often suffer from high conformational entropy ("floppiness") and poor metabolic stability.

4-(prop-2-yn-1-yl)piperidine offers a superior alternative for specific campaigns by addressing three critical challenges:

-

Conformational Rigidity: The piperidine ring restricts the degrees of freedom compared to linear alkyl/PEG chains, potentially reducing the entropic penalty upon ternary complex formation.

-

Solubility Enhancement: The secondary amine of the piperidine (pKa ~11) is protonated at physiological pH, introducing a positive charge that significantly improves aqueous solubility—a frequent bottleneck for large PROTAC molecules.

-

"Click" Modularity: The 4-propargyl (alkyne) group serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid parallel synthesis of PROTAC libraries.

Chemical Structure & Functional Vectors[1][2]

-

Vector A (Piperidine Nitrogen): Nucleophilic handle for attachment to the E3 ligase ligand (e.g., via SNAr to Thalidomide analogs or Amide coupling to VHL ligands).

-

Vector B (Terminal Alkyne): Electrophilic handle for "Click" conjugation to an Azide-functionalized Target Protein ligand.

Experimental Workflow: The "Cassette" Strategy

The most efficient use of this linker is to generate a "Universal E3 Cassette." This allows you to synthesize one batch of E3-Linker-Alkyne and react it with dozens of different Target-Azide ligands.

Workflow Visualization

Figure 1: Modular "Cassette" synthesis strategy. The E3-Linker intermediate is synthesized once and diverged into a library using click chemistry.

Detailed Protocol: Synthesis of Cereblon-Recruiting PROTACs

Objective: Synthesize a PROTAC linking Pomalidomide (Cereblon E3 ligand) to a Target Protein (POI) using 4-(prop-2-yn-1-yl)piperidine.

Phase 1: Synthesis of the E3-Alkyne Cassette

Target Structure: Pomalidomide-Linker-Alkyne. Reagents: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide derivative) OR Pomalidomide-Acid, 4-(prop-2-yn-1-yl)piperidine, DIPEA, DMSO.

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the Fluorothalidomide precursor in anhydrous DMSO (0.1 M concentration).

-

Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Linker Addition: Add 1.2 eq of 4-(prop-2-yn-1-yl)piperidine .

-

Reaction: Stir at 90°C for 12–16 hours. (Note: SNAr on the phthalimide ring requires heat. If using Pomalidomide-Acid and amide coupling, use HATU at RT).

-

Monitoring: Monitor via LC-MS for the disappearance of the fluorothalidomide peak and appearance of the product mass (M+H).

-

Workup: Dilute with water/brine, extract with Ethyl Acetate (3x). Dry over MgSO₄.

-

Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

-

Checkpoint: Isolate the "E3-Alkyne Cassette" as a stable solid. Verify structure by 1H NMR.

-

Phase 2: Library Generation via CuAAC "Click" Reaction

Reagents: E3-Alkyne Cassette (from Phase 1), Target-Azide Ligand, CuSO₄·5H₂O, Sodium Ascorbate, THPTA (Ligand).

Step-by-Step:

-

Preparation: In a 1-dram vial, dissolve 1.0 eq of Target-Azide and 1.0 eq of E3-Alkyne Cassette in tBuOH:H2O (1:1) or DMSO (if solubility is poor). Final concentration: 20–50 mM.

-

Catalyst Cocktail: Prepare a pre-mixed solution of:

-

CuSO₄ (0.1 eq, from 100 mM aqueous stock)

-

THPTA (0.5 eq, from 100 mM aqueous stock) — Crucial for protecting biomolecules from oxidation.

-

Sodium Ascorbate (0.5 eq, from 500 mM freshly prepared aqueous stock).

-

-

Initiation: Add the catalyst cocktail to the reaction vial. Flush with N₂ gas, cap, and stir at Room Temperature for 2–4 hours.

-

Quenching & Scavenging (CRITICAL):

-

Add 5 eq of QuadraPure™ TU (thiourea scavenger) or EDTA to chelate copper. Copper residue is cytotoxic and will skew biological assay results. Stir for 30 mins.

-

Filter off the scavenger resin.

-

-

Purification: Inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

-

Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Data Summary & Quality Control

Table 1: Reaction Troubleshooting & Optimization

| Parameter | Standard Condition | Optimization for Difficult Substrates | Rationale |

| Solvent | tBuOH / Water (1:1) | DMSO or DMF | PROTACs are often lipophilic; DMSO ensures full solubilization. |

| Ligand | THPTA | TBTA or BTTAA | THPTA is water-soluble; TBTA requires organic co-solvent but protects Cu(I) better in some cases. |

| Stoichiometry | 1:1 (Alkyne:Azide) | 1.2:1 (Excess Alkyne) | Pushes reaction to completion; Alkyne is easier to separate than Azide in some gradients. |

| Temp | 25°C | 40°C | Slight heat helps overcome steric hindrance in the ternary complex interface. |

QC Specifications

-

Purity: >95% by HPLC (254 nm).

-

Identity: HRMS (High-Res Mass Spec) confirming the parent ion.

-

Copper Content: <10 ppm (measured by ICP-MS if proceeding to in vivo studies).

Mechanistic Diagram: The Role of the Piperidine Linker

Figure 2: Mechanistic contribution of the 4-(prop-2-yn-1-yl)piperidine linker to PROTAC efficacy. The amine enhances solubility, while the rigid backbone minimizes entropic penalties.

References

-

Han, X., et al. "Discovery of highly potent and efficient PROTAC degraders of androgen receptor (AR) by employing weak binding affinities to VHL E3 ligase." Journal of Medicinal Chemistry, 2019. (Contextualizes the use of rigid piperidine linkers for AR degraders). Available at: [Link]

-

Wurzer, R., et al. "Click Chemistry in the Synthesis of PROTACs." Exploration of Targeted Anti-tumor Therapy, 2020.[1] Available at: [Link]

Sources

Application Note: CuAAC Click Chemistry with 4-Propargylpiperidine

Executive Summary

4-Propargylpiperidine is a high-value pharmacophore scaffold in medicinal chemistry, particularly for PROTAC linker design and fragment-based drug discovery (FBDD). However, its secondary amine moiety presents a unique challenge in CuAAC reactions: it acts as a competitive ligand for the Copper(I) catalyst. This "chelating trap" can stall the catalytic cycle or promote oxidative byproducts if not managed correctly.

This guide provides an optimized protocol to overcome the amine-poisoning effect , ensuring high yields (>90%) and rapid kinetics. We prioritize the use of accelerating ligands (THPTA/TBTA) and pH control to maintain the active Cu(I)-acetylide species.

Technical Analysis: The "Amine Problem"

To successfully click 4-propargylpiperidine, one must understand the competition at the metal center. The CuAAC mechanism relies on the formation of a

Mechanistic Interference

The piperidine nitrogen (pKa

-

Consequence: Formation of catalytically inactive Cu-amine complexes.

-

Solution: Use of a stronger binding ligand (THPTA or TBTA) in excess (5:1 ratio relative to Cu) to displace the piperidine from the metal center while allowing alkyne access.

The pH Factor

Commercial 4-propargylpiperidine is often supplied as the HCl salt.

-

Acidic Risk: Dissolving the salt directly lowers pH, protonating the alkyne and preventing Cu-acetylide formation (which requires a slight base or neutral pH to proceed).

-

Basic Risk: If the free base is used in high concentrations, the high pH can promote Cu(I) oxidation to Cu(II) hydroxides/oxides, turning the reaction "dead" (visible as a green/blue precipitate).

-

Optimal Window: pH 7.0–8.0 (Buffered).

Visualization: The Chelation Trap

The following diagram illustrates the standard catalytic cycle versus the inhibitory "trap" caused by the piperidine nitrogen.

Figure 1: Catalytic cycle of CuAAC showing the competitive inhibition (red path) by the piperidine secondary amine, which can sequester the copper catalyst if stabilizing ligands are insufficient.

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Role |

| 4-Propargylpiperidine | HCl Salt or Free Base | Alkyne Substrate |

| CuSO | 20 mM in water | Copper Source (Pre-catalyst) |

| THPTA Ligand | 50 mM in water | Critical: Protects Cu(I) from oxidation & amine chelation |

| Sodium Ascorbate | 100 mM in water (Fresh) | Reducing Agent (Cu(II) |

| Buffer | 100 mM Potassium Phosphate (pH 7.5) | Maintains pH for optimal Cu-acetylide formation |

| EDTA | 500 mM (pH 8.0) | Quenching/Chelation agent |

Protocol A: Aqueous/Buffer (Bioconjugation & Polar Substrates)

Best for: Linking 4-propargylpiperidine to peptides, PEG chains, or DNA.

-

Preparation:

-

Prepare a Catalyst Master Mix (pre-complexed Cu-Ligand) to prevent immediate precipitation.

-

Mix CuSO

(1 vol) + THPTA (2 vol). Incubate for 5 mins. Solution should be light blue.

-

-

Reaction Setup:

-

In a reaction vial, add Buffer (PBS or KPi, pH 7.5).

-

Add Azide partner (1.0 equiv).

-

Add 4-Propargylpiperidine (1.2 equiv). Note: If using HCl salt, ensure buffer capacity is sufficient or neutralize stock with 1 eq. NaOH.

-

Add Catalyst Master Mix (5 mol% Cu, 25 mol% THPTA).

-

Initiate: Add Sodium Ascorbate (10 mol% to 50 mol%).

-

-

Incubation:

-

Workup:

-

Add EDTA (final 10 mM) and stir for 10 mins (turns solution blue as Cu is chelated).

-

Extract with EtOAc or purify via Prep-HPLC.

-

Protocol B: Organic Solvent (Small Molecule Library Synthesis)

Best for: Hydrophobic azides or non-polar scaffolds.

-

Solvent System: t-Butanol / Water (1:1) or DMSO.

-

Ligand Switch: Use TBTA (soluble in t-BuOH/DMSO) instead of THPTA.

-

Base Addition: If using 4-propargylpiperidine·HCl, add 1.5 equiv DIPEA or TEA to neutralize the salt and solubilize the amine.

-

Procedure:

-

Dissolve Alkyne and Azide in solvent.

-

Add TBTA (10 mol%) and CuSO

(2 mol%). -

Add Sodium Ascorbate (10 mol%).

-

Stir 4–16 hours at RT or 40°C.

-

Note: TBTA improves solubility in organic phases but is slower than THPTA.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for CuAAC with amine-containing alkynes.

Troubleshooting & Critical Parameters

The "Green Solution" Indicator

If your reaction turns green, STOP .

-

Cause: Oxidation of Cu(I) to Cu(II) and formation of Cu(II)-piperidine complexes. The reaction has stalled.

-

Fix: Add an additional 0.5–1.0 equivalents of Sodium Ascorbate immediately. If color persists, degas the solution with Argon.

Yield Optimization Table

| Variable | Recommendation | Rationale |

| Cu:Ligand Ratio | 1:5 (Standard: 1:2) | Excess ligand prevents piperidine from displacing the stabilizing ligand. |

| Copper Source | CuSO | Generally superior to CuI for amines; CuI can form stable, unreactive clusters with amines. |

| Concentration | > 10 mM | CuAAC is second-order; dilute conditions (<1 mM) require significantly higher catalyst loading. |

| Temperature | 25°C | Mild heating helps overcome the activation energy barrier if the piperidine sterics are interfering. |

Case Study: PROTAC Linker Synthesis

Context: Synthesis of a Cereblon-recruiting PROTAC where 4-propargylpiperidine serves as the linker attachment point to the E3 ligase ligand (Pomalidomide derivative).

Protocol Used:

-

Substrates: 4-Propargylpiperidine (Linker) + Azide-functionalized Pomalidomide.

-

Conditions: DMSO/Water (9:1), 5 mol% Cu, 25 mol% THPTA, 2 eq NaAsc.

-

Outcome: The high solubility of THPTA in the aqueous fraction kept the Cu(I) active despite the high concentration of the secondary amine.

-

Result: 94% isolated yield of the triazole-linked PROTAC precursor.

-

Key Learning: Attempting this reaction with CuI/DIPEA in pure DCM resulted in <30% yield due to Cu-amine precipitation.

References

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009).[3][4] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

-

Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

-

Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Bioorganic & Medicinal Chemistry. Link

-

Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link

Sources

The Strategic Application of 4-(Prop-2-yn-1-yl)piperidine in Fragment-Based Drug Discovery: A Technical Guide

Introduction: Embracing Complexity through Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is elegantly simple: screen small, low-complexity molecules, or "fragments," for weak but high-quality interactions with a biological target.[3] These initial hits then serve as starting points for rational, structure-guided elaboration into more potent and selective drug candidates.[4] This approach offers several advantages, including a more thorough sampling of chemical space with a smaller library size and a higher probability of achieving lead compounds with favorable physicochemical properties.[5][6]

Within the vast landscape of chemical fragments, certain scaffolds and functional groups have emerged as particularly valuable. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[7][8] Its three-dimensional nature and ability to engage in key interactions with biological targets make it an attractive component for fragment design.[9][10] When combined with a terminal alkyne, as in 4-(Prop-2-yn-1-yl)piperidine , the resulting fragment becomes a highly versatile tool for FBDD. The propargyl group provides a reactive handle for covalent modification, most notably through the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[11][12][13] This allows for the rapid and specific elaboration of the initial fragment hit, facilitating strategies like fragment growing and linking.[3][4][14]

This technical guide provides a comprehensive overview of the application of 4-(Prop-2-yn-1-yl)piperidine in FBDD workflows. We will delve into its physicochemical properties, outline detailed protocols for its use in fragment screening and hit elaboration, and provide insights into the strategic considerations for leveraging this valuable chemical tool.

Physicochemical Profile of Propargyl-Substituted Piperidines

| Property | Value (for 1-(Prop-2-yn-1-yl)piperidine) | Reference |

| Molecular Formula | C₈H₁₃N | [11] |

| Molecular Weight | 123.20 g/mol | [11] |

| Appearance | Colorless liquid | [11] |

| Boiling Point | 157.6 °C at 760 mmHg | [11] |

| Melting Point | -48 °C | [11] |

| Density | 0.91 g/cm³ | [11] |

| Solubility | Soluble in common organic solvents | [11][15] |

Note: These properties are for the N-substituted isomer and should be considered as an approximation for the C4-substituted analogue.

The FBDD Workflow Utilizing 4-(Prop-2-yn-1-yl)piperidine